2,3-Dibromopropionamide
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dibromopropionamide involves complex chemical processes. A notable approach includes the enantioselective synthesis versus preparative HPLC enantioseparation of its racemic form, ethyl 2,3-dibromopropionate, on a multigram scale. This method demonstrates the challenges associated with achieving high enantiomeric excess (ee) due to racemization during the synthesis process. However, the preparative HPLC enantioseparation technique has successfully achieved an ee of over 99.5% for both enantiomers, highlighting a significant advancement in the synthesis of this compound (Pham et al., 2020).
Molecular Structure Analysis
The molecular structure of 2,3-Dibromopropionamide and related compounds has been a subject of interest due to its implications in various chemical reactions and biological activities. Studies on similar compounds, such as 3-aminopropionamide, have provided insights into the structural aspects that influence their chemical behavior and reactivity. These investigations contribute to a broader understanding of the molecular features that define the functionality of 2,3-Dibromopropionamide in synthetic applications (Granvogl et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving 2,3-Dibromopropionamide are pivotal for its application in various synthetic pathways. For instance, the compound's role in the synthesis of 3-hydroxy-2-methylpropionamide, an important intermediate for methyl methacrylate, showcases its utility in industrial chemistry. This process, involving a tandem hydroformylation-hydrogenation sequence, exemplifies the compound's versatility in facilitating complex chemical transformations (García et al., 2006).
Physical Properties Analysis
The physical properties of 2,3-Dibromopropionamide, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on the physical properties of 2,3-Dibromopropionamide itself are scarce, analogous compounds provide a reference point for understanding the factors that influence these properties and their impact on the compound's practical applications.
Chemical Properties Analysis
The chemical properties of 2,3-Dibromopropionamide, including its reactivity, potential as a biocide, and its role in water treatment systems, highlight its importance beyond mere synthetic applications. For example, the related compound 2,2-dibromo-3-nitrilopropionamide exhibits slimicidal activity and is an effective biocide for use in papermaking systems and cooling towers. Such studies demonstrate the potential environmental and industrial applications of 2,3-Dibromopropionamide and related compounds (Wolf & Sterner, 1972).
Scientific Research Applications
Gas Chromatography and Mass Spectrometry : It is used in the derivatization of acrylamide for analysis by gas chromatography and mass spectrometry. However, it was found that 2,3-dibromopropionamide is not stable for gas chromatography analysis, and is converted to 2-bromopropenamide at low concentrations (Andrawes, Greenhouse, & Draney, 1987).
Water Treatment : 2,2-Dibromo-3-Nitrilopionamide (DBNPA) is recognized as an ideal environmental protection agent and has applications as a biocide, algaecide, and water treatment agent. Its antimicrobial activity, slimicidal activity, and delayed corrode efficacy in cooling water systems have been studied, providing a scientific basis for its application in water treatment systems in China (Li Jian-fen, 2005, 2006).
Papermaking Systems and Cooling Towers : It has been demonstrated to be an effective slimicide in papermaking systems and cooling towers. It is also effective as a bactericide for soluble oil emulsions. Its hydrolysis at pH 9 and 23 C yields products that are relatively nonhazardous to fathead minnows (Wolf & Sterner, 1972).
Biocide in Hydraulic Fracturing Fluids : Studies have examined the cytotoxic actions of DBNPA, a major biocide in hydraulic fracturing fluids, on rat thymocytes to suggest its toxicity on wild mammals. This research is crucial for evaluating the safe use of DBNPA (Ishikawa et al., 2016).
Synthesis and Characterization : The synthesis and characterization of DBNPA as an environmental protection biocide have been studied. The optimal synthetic method and its applications have been explored, emphasizing its potential as a broad-spectrum biocide (Lou Guo-hong, 2003; Li Jian-fen, 2003).
Chemical Degradation in Natural Waters : The chemical degradation of DBNPA in natural waters has been experimentally evaluated, including the modeling of competitive pathways. This study provides insights into the environmental implications of DBNPA usage (Blanchard, Gonsior, & Hopkins, 1987).
Safety And Hazards
2,3-Dibromopropionamide is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing the skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2,3-dibromopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCMQRQFZXQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864554 | |
Record name | 2,3-Dibromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopropionamide | |
CAS RN |
15102-42-8 | |
Record name | 2,3-Dibromopropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15102-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromopropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015102428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15102-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dibromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromopropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.